4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine
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Overview
Description
4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine is a chemical compound belonging to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a pyrido[3,2-D]pyrimidine core substituted with a butoxy group at the 4-position and a fluorophenyl group at the 6-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with butyl alcohol (BuOH) in the presence of a base such as sodium methoxide (MeONa) at reflux temperature . This reaction leads to the formation of the desired pyridopyrimidine derivative with the butoxy group at the 4-position and the fluorophenyl group at the 6-position.
Chemical Reactions Analysis
4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound has been shown to inhibit protein kinases, which are essential enzymes involved in cell signaling pathways that regulate cell growth, differentiation, and metabolism . By inhibiting these kinases, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:
Piritrexim: A synthetic antifolate with antiparasitic, antipsoriatic, and antitumor properties.
Palbociclib: A breast cancer drug developed by Pfizer that targets cyclin-dependent kinases.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
These compounds share a similar pyridopyrimidine core but differ in their substituents and specific biological activities
Properties
CAS No. |
897362-31-1 |
---|---|
Molecular Formula |
C17H17FN4O |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
4-butoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O/c1-2-3-10-23-16-15-14(21-17(19)22-16)9-8-13(20-15)11-6-4-5-7-12(11)18/h4-9H,2-3,10H2,1H3,(H2,19,21,22) |
InChI Key |
XCQARTOMEKDAKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
Origin of Product |
United States |
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